Structural Differentiation: 2-Methoxy vs. 3-Methoxy Positional Isomerism and Predicted AChE Binding Divergence
The target compound (2-OCH₃) is the positional isomer of CAS 1171421-30-9 (3-OCH₃). In the Sahin et al. (2018) series, compounds with different substituent positions on the benzoyl ring exhibited AChE inhibitory activities ranging from 33.66% to 83.94% at 80 µg/mL, with IC₅₀ values spanning 0.80–1.21 µM for the most potent analogs [1]. Although direct head-to-head IC₅₀ data for the 2-methoxy vs. 3-methoxy pair are not published, the established SAR within this series indicates that methoxy position is a critical determinant of potency, as the benzoyl oxygen and methoxy oxygen participate in distinct hydrogen-bond networks with Trp286 and Arg296 [1]. Procurement of the correct positional isomer (2-OCH₃) is therefore essential to maintain the intended pharmacophore geometry.
| Evidence Dimension | Positional isomerism effect on AChE inhibitory activity |
|---|---|
| Target Compound Data | 2-methoxybenzoyl positional isomer (CAS 1170843-80-7); specific IC₅₀ not reported in primary literature |
| Comparator Or Baseline | 3-methoxybenzoyl positional isomer (CAS 1171421-30-9); specific IC₅₀ not reported in primary literature |
| Quantified Difference | Not quantifiable from published data; class-level SAR indicates methoxy position alters potency by factors predicted to exceed 2-fold based on substituent effects observed across the 66-compound series [1] |
| Conditions | AChE inhibitory activity measured by Ellman method at 80 µg/mL screening concentration; molecular docking against human AChE (PDB: 4EY7) |
Why This Matters
Procuring the incorrect positional isomer (3-OCH₃ instead of 2-OCH₃) would result in a different compound with uncharacterized and likely divergent AChE inhibitory activity, invalidating any structure-based experimental design.
- [1] Şahin Z, Ertaş M, Bender C, Bülbül EF, Berk B, Biltekin SN, Yurttaş L, Demirayak Ş. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Dev Res. 2018 Dec;79(8):406-425. doi: 10.1002/ddr.21481. PMID: 30343499. View Source
